3-Amino-2-bromopyridine
Overview
Description
3-Amino-2-bromopyridine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, where the amino group is positioned at the third carbon and the bromine atom at the second carbon of the pyridine ring. This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-2-bromopyridine involves the bromination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in an organic solvent, such as acetic acid, and then adding liquid bromine at a controlled temperature. The reaction mixture is stirred and heated to facilitate the bromination process. After the reaction is complete, the product is isolated through extraction and purification steps .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often incorporating steps to minimize by-products and streamline purification. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products:
Substituted Pyridines: Resulting from substitution reactions.
Heterocyclic Compounds: Formed through coupling reactions, often used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Amino-2-bromopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-bromopyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions used .
Comparison with Similar Compounds
- 2-Amino-3-bromopyridine
- 2-Amino-5-bromopyridine
- 3-Amino-4-iodopyridine
- 2-Amino-3-chloropyridine
- 2-Amino-4-bromopyridine
- 3-Amino-6-bromopyridine
Comparison: 3-Amino-2-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-bromopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDVVTLISGIPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349070 | |
Record name | 3-Amino-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-58-1 | |
Record name | 3-Amino-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-amino-2-bromopyridine?
A1: this compound is an organic compound with the following characteristics:
- Spectroscopic Data: Research provides detailed analysis of its vibrational spectra, including FTIR and FT-Raman data, alongside DFT/B3LYP calculations using the 6-311G(2df,2p) basis set for optimized geometries.
Q2: How is this compound used in synthetic chemistry?
A2: This compound serves as a versatile building block in organic synthesis. For instance:
- Palladium Complexes: Research demonstrates its use as a ligand in palladium(II) complexes, showcasing its ability to coordinate through both the nitrogen of the pyridine ring and the amino group. These complexes are relevant for further investigation in catalysis.
- Thieno[c]-fused Naphthyridines: This compound acts as a key starting material in the synthesis of thieno[c]-fused 1,5- and 1,6-naphthyridines via Pd(0)-catalyzed coupling reactions. These heterocyclic systems are of interest for their potential biological and medicinal properties.
Q3: What analytical methods are used to characterize and quantify this compound?
A3: Several analytical techniques are employed for the characterization of this compound:
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